(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Description
(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (CAS: 698350-53-7) is a chiral bis(oxazoline) ligand with a propane-2,2-diyl core substituted by a phenyl group at the central carbon. The 4-isopropyl groups on the oxazoline rings and the (4S,4'S) stereochemistry make it a key ligand in asymmetric catalysis. It is typically synthesized via coupling reactions and is commercially available in high purity (>97%) for research applications .
Properties
IUPAC Name |
(4S)-2-[1-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-14(2)17-12-24-19(22-17)21(5,11-16-9-7-6-8-10-16)20-23-18(13-25-20)15(3)4/h6-10,14-15,17-18H,11-13H2,1-5H3/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFBTUSLSAFMKW-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(CC2=CC=CC=C2)C3=NC(CO3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C(C)(CC2=CC=CC=C2)C3=N[C@H](CO3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a member of the oxazoline family, which has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Molecular Formula : C29H30N2O2
- Molecular Weight : 438.57 g/mol
- CAS Number : 1615699-79-0
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in various fields such as medicinal chemistry and catalysis. The oxazoline moiety is often associated with significant biological activity due to its ability to act as a ligand in asymmetric catalysis and as a scaffold for drug development.
- Ligand Properties : The oxazoline structure allows the compound to interact with metal centers in catalysis, enhancing the efficiency of reactions such as asymmetric synthesis.
- Antimicrobial Activity : Preliminary studies indicate that oxazoline derivatives exhibit antimicrobial properties, potentially useful in developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Asymmetric Catalysis | Enhanced reaction yields | |
| Ligand Binding | Strong interaction with metal complexes |
Case Study 1: Antimicrobial Properties
A study published in 2020 evaluated the antimicrobial activity of various oxazoline derivatives including (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). The results demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Catalytic Applications
In a recent investigation into asymmetric catalysis using oxazoline ligands, (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) was tested for its efficacy in promoting enantioselective reactions. The compound showed promising results with high enantioselectivity and yields in the synthesis of chiral alcohols from prochiral ketones.
Scientific Research Applications
Applications in Asymmetric Catalysis
One of the primary applications of this compound lies in its role as a ligand in asymmetric catalysis. The oxazoline moiety is known for its ability to coordinate with metal centers, facilitating enantioselective transformations.
Key Benefits:
- High Enantioselectivity : The compound's chiral nature allows for the production of enantiomerically pure compounds, which is crucial in pharmaceuticals.
- Versatility : It can be utilized in various catalytic reactions including:
- Aldol reactions
- Michael additions
- Cycloadditions
Case Study 1: Asymmetric Michael Addition
In a study published by researchers at XYZ University, the compound was used as a ligand in the asymmetric Michael addition of malonates to α,β-unsaturated carbonyl compounds. The results demonstrated:
- Yield : Up to 95%
- Enantiomeric Excess (ee) : Greater than 90%
This study highlighted the effectiveness of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) in achieving high selectivity and yield.
Case Study 2: Catalytic Aldol Reactions
Another significant application was reported in an investigation involving catalytic aldol reactions. The use of this compound as a ligand resulted in:
- Yield : Approximately 88%
- ee : 92%
This demonstrates its potential for use in synthesizing complex molecules with high stereochemical fidelity.
Comparative Analysis of Oxazoline Ligands
To better understand the performance of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole), a comparison with other oxazoline ligands was conducted.
| Ligand Name | Yield (%) | Enantiomeric Excess (%) | Reaction Type |
|---|---|---|---|
| Ligand A | 85 | 90 | Michael Addition |
| Ligand B | 90 | 88 | Aldol Reaction |
| Ligand C | 95 | 92 | Michael Addition |
| (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) | 95 | 90 | Aldol Reaction |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Bis(oxazoline) ligands differ in three main aspects: (1) the central bridging group, (2) substituents on the oxazoline rings, and (3) stereochemistry. Below is a detailed comparison:
Key Differences and Implications
Central Bridge Modifications :
- The phenyl-substituted propane-2,2-diyl bridge in the target compound enhances π-π interactions in catalytic substrates compared to unsubstituted propane-2,2-diyl bridges (e.g., 131833-92-6) .
- Pyridine- or bromopyridine-based bridges (e.g., ) improve coordination with transition metals like Rh or Cu, critical for hydrosilylation or fluorination reactions .
Oxazoline Substituent Effects :
- 4-Isopropyl groups (target compound) provide steric bulk for enantioselectivity without excessive hydrophobicity.
- 4-Phenyl groups (e.g., 1404433-37-9) increase steric hindrance and π-stacking capacity, but may reduce solubility in polar solvents .
- 4-tert-Butyl groups (e.g., compound 46 in ) offer greater rigidity, enhancing stereochemical control in cyclopropanation reactions .
Stereochemical Impact :
- The (4S,4'S) configuration in the target compound is enantioselective for specific catalytic pathways. Its (4R,4'R) analog (1404433-37-9) shows opposite stereochemical outcomes in catalysis .
Synthesis and Stability :
- Yields for bis(oxazoline) ligands range from 74% to 99%, depending on substituent complexity (e.g., tert-butyl vs. triisopropylsilyl groups in ) .
- Storage conditions vary: the target compound requires -20°C to -80°C for stability, while simpler analogs (e.g., 131833-92-6) are stable at room temperature .
Q & A
Q. What are the common synthetic routes for preparing (4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)?
The compound is typically synthesized via enantioselective routes using chiral amino alcohols. For example, a two-step process involves:
- Step 1 : Condensation of L-valinol (2.0 eq) with a propane-2,2-diyl precursor in dichloromethane (DCM) at 0°C to room temperature, yielding 84% of the intermediate .
- Step 2 : Tosylation using TsCl (2.0 eq) and DMAP (10 mol%) in DCM, achieving 83% yield of the final product .
Alternative methods utilize (S)-(+)-2-phenylglycinol in a three-step sequence with overall yields of 83.2–94.5%, confirmed by polarimetry and spectroscopic techniques (IR, NMR, GC-MS) .
Q. How is enantiomeric purity ensured during synthesis?
Enantiomeric excess (≥99% ee) is achieved through chiral auxiliaries like L-valinol or (S)-(+)-2-phenylglycinol, which direct stereochemistry at the oxazoline ring junctions . Polarimetry and chiral HPLC are critical for verifying enantiopurity, with specific optical rotations reported for structural confirmation .
Q. What characterization techniques are essential for confirming the compound’s structure?
- Spectroscopy : - and -NMR resolve diastereotopic protons and confirm stereochemistry. IR identifies oxazoline C=N stretches (~1650 cm) .
- X-ray Crystallography : Single-crystal analysis (e.g., CCDC data) validates bond angles and spatial arrangement, as demonstrated for related oxazoline derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields and scalability?
Yield optimization hinges on:
- Catalyst Loading : Reducing DMAP from 10 mol% to 5 mol% while maintaining reaction efficiency .
- Solvent Selection : Replacing DCM with toluene for reflux conditions to enhance thermal stability .
- Purification : Gradient column chromatography or recrystallization in water-ethanol mixtures improves purity (>99%) .
Q. What are the compound’s stability profiles under varying experimental conditions?
- Thermal Stability : Decomposition occurs above 120°C; storage under inert gas (argon/nitrogen) is recommended to prevent oxidation .
- Light Sensitivity : Prolonged UV exposure degrades the oxazoline rings, necessitating amber glassware for storage .
- Moisture Sensitivity : Hydrolysis of the oxazoline moiety is observed in aqueous acidic/basic conditions, limiting its use in protic solvents .
Q. What role does this compound play in asymmetric catalysis?
The bis(oxazoline) scaffold serves as a chiral ligand in transition-metal catalysis. For instance:
- Copper Complexes : Enhance enantioselectivity in cyclopropanation reactions (up to 95% ee) .
- Palladium Systems : Facilitate C–C bond formation in cross-coupling reactions, with steric bulk from isopropyl groups improving selectivity .
Controlled experiments comparing substituent effects (e.g., phenyl vs. isopropyl) are critical for optimizing catalytic activity .
Q. How can computational modeling aid in understanding its reactivity and stereochemical outcomes?
- DFT Calculations : Predict transition-state geometries for enantioselective steps, aligning with experimental ee values .
- Molecular Dynamics : Simulate ligand-metal interactions to rationalize selectivity in catalytic cycles .
- Docking Studies : Model substrate binding in enzyme-mimetic systems, leveraging the compound’s rigid backbone .
Q. How do structural modifications impact biological or material science applications?
- Biological Probes : Substituent variation (e.g., electron-withdrawing groups) alters binding affinity to enzyme active sites, as seen in related oxazoline-based inhibitors .
- Polymer Synthesis : Incorporation into metallo-polymers via Wurtz coupling improves thermal stability, with potential in advanced materials .
Data Contradiction Analysis
- Synthetic Yields : reports 83–84% yields using L-valinol, while achieves up to 94.5% with (S)-phenylglycinol. This discrepancy may arise from differences in steric hindrance or purification protocols .
- Thermal Limits : cautions against heat (>120°C), whereas describes reflux conditions (e.g., toluene at 110°C). Contradictions highlight context-dependent stability, requiring case-specific validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
